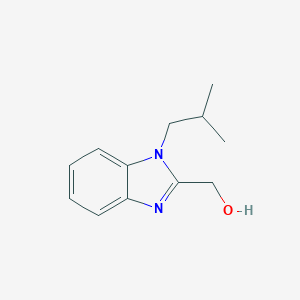
(1-isobutyl-1H-benzimidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-isobutyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the CAS Number: 380568-64-9. It has a molecular weight of 204.27 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16N2O . The InChI Code for this compound is 1S/C12H16N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,9,15H,7-8H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is an off-white to light brown crystalline powder .Wissenschaftliche Forschungsanwendungen
DNA Binding and Fluorescent Staining
- The synthetic dye Hoechst 33258, related to (1-isobutyl-1H-benzimidazol-2-yl)methanol through its benzimidazole structure, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property makes it widely used as a fluorescent DNA stain in cell biology for chromosome and nuclear staining, as well as in flow cytometry for analyzing nuclear DNA content. The dye and its analogues have applications in radioprotection and as topoisomerase inhibitors, showcasing their potential in drug design and DNA binding studies (Issar & Kakkar, 2013).
Chemical Variability and Complex Formation
- Research on benzimidazole derivatives, including compounds related to this compound, has shown a wide range of chemical behaviors and properties. These compounds form various complex structures with interesting spectroscopic, magnetic, and biological activities. This variability underlines the potential for novel investigations into unknown analogues, offering insights into the synthesis, properties, and applications of benzimidazole-based compounds in different fields (Boča, Jameson, & Linert, 2011).
Therapeutic Potential
- Benzimidazole derivatives demonstrate a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antiparasitic, and anticancer properties. These activities make them crucial scaffolds in drug development. The structural versatility of benzimidazole compounds, such as this compound, allows for the synthesis of pharmacologically active compounds with significant therapeutic interest. This underlines the importance of understanding the synthesis and role of these compounds in treating various diseases (Babbar, Swikriti, & Arora, 2020).
Environmental and Industrial Applications
- Benzimidazole derivatives have shown potential in environmental applications, such as CO2 capture and conversion. Nitrogen-doped porous materials, including those based on benzimidazole structures, are explored for CO2 sequestration due to their high surface area, structural tunability, and physicochemical stability. These applications highlight the role of benzimidazole derivatives in addressing environmental challenges and their use in the synthesis of materials for sustainable and cost-effective gas separation technologies (Mukhtar et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Benzimidazole derivatives have been known to exhibit potent antibacterial activities .
Mode of Action
It has been reported that benzimidazole derivatives can inhibit the growth of bacteria by blocking the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions .
Biochemical Pathways
Benzimidazole derivatives have been known to interfere with the bacterial cell wall synthesis, which could potentially disrupt various biochemical pathways .
Result of Action
Benzimidazole derivatives have been known to exhibit antibacterial activities, which could potentially lead to the death of bacterial cells .
Action Environment
Factors such as temperature, ph, and presence of other substances could potentially affect the action of benzimidazole derivatives .
Eigenschaften
IUPAC Name |
[1-(2-methylpropyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,9,15H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYWGUJVFOUABW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B381436.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B381437.png)
![Dimethyl 3-methyl-5-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B381439.png)
![Dimethyl 5-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B381440.png)
![2-[2-(2-furyl)vinyl]-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B381442.png)
![2-{2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B381444.png)
![ethyl 2-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381446.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B381447.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B381448.png)
![4-[4-(Benzyloxy)phenoxy]-2-phenylquinazoline](/img/structure/B381449.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B381450.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381451.png)
![1-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetone](/img/structure/B381453.png)
![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B381457.png)
